molecular formula C15H16ClO3P B7463934 4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene

4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene

Cat. No.: B7463934
M. Wt: 310.71 g/mol
InChI Key: SVAPLGLWRBDRTD-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methylphosphoryl group, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene typically involves the reaction of 4-chlorophenol with a phosphorylating agent, followed by the introduction of the dimethylbenzene moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield dechlorinated or demethylated products.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated phenols, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester

Uniqueness

4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(4-chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClO3P/c1-11-4-7-15(10-12(11)2)19-20(3,17)18-14-8-5-13(16)6-9-14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPLGLWRBDRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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